Terpestacin

Description

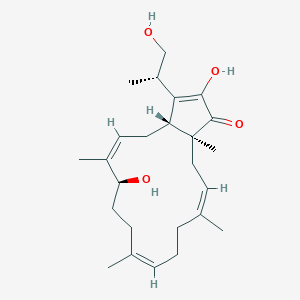

(1R,3Z,5S,8Z,12Z,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one has been reported in Arthrinium with data available.

structure given in first source; isolated from Arthrinium; inhibits syncytium (giant cell) formation

Properties

IUPAC Name |

(1R,3Z,5S,8Z,12Z,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O4/c1-16-7-6-8-17(2)13-14-25(5)20(11-10-18(3)21(27)12-9-16)22(19(4)15-26)23(28)24(25)29/h7,10,13,19-21,26-28H,6,8-9,11-12,14-15H2,1-5H3/b16-7-,17-13-,18-10-/t19-,20-,21+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGBBPSEQPITLF-QMDQJFAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=CCC2(C(CC=C(C(CC1)O)C)C(=C(C2=O)O)C(C)CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/CC/C(=C\C[C@]2([C@H](C/C=C(\[C@H](CC1)O)/C)C(=C(C2=O)O)[C@H](C)CO)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017681 | |

| Record name | Terpestacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146436-22-8 | |

| Record name | Terpestacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146436228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpestacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Origin of Terpestacin: A Technical Guide to its Fungal Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpestacin, a sesterterpenoid natural product with potent anti-angiogenic and syncytium formation inhibitory activities, has garnered significant interest in the field of drug discovery. This technical guide provides an in-depth exploration of the origin of this compound, focusing on its microbial producers and the enzymatic cascade responsible for its biosynthesis. We will detail the key enzymes involved, their functions, and the biosynthetic intermediates. Furthermore, this guide presents generalized experimental protocols for the heterologous production and characterization of the biosynthetic pathway, alongside a discussion of the potential regulatory networks governing its production in fungi.

Discovery and Producing Organisms

This compound was first isolated from the filamentous fungus Arthrinium sp. FA1744[1]. Since its initial discovery, other fungal species have been identified as producers of this compound and its derivatives, including Bipolaris sorokiniana, Drechslera siccans, and Phoma exigua var. heteromorpha[2]. The identification of the biosynthetic gene cluster has enabled the heterologous production of (-)-Terpestacin in the industrial workhorse fungus, Aspergillus oryzae, providing a platform for engineered biosynthesis and production optimization[3].

The this compound Biosynthetic Pathway

The biosynthesis of this compound is orchestrated by a cluster of four genes, designated tpcA, tpcB, tpcC, and tpcD. These genes encode the enzymatic machinery required to convert the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), into the final sesterterpenoid product. The pathway proceeds through a series of complex cyclization and oxidation reactions.

The initial steps of terpenoid biosynthesis, leading to the precursor geranylfarnesyl pyrophosphate (GFPP), follow the well-established mevalonate pathway common in fungi. The core of the this compound-specific pathway begins with the cyclization of GFPP.

Key Biosynthetic Enzymes and Intermediates

The four key enzymes encoded by the tpc gene cluster are essential for the formation of this compound. The function and characteristics of these enzymes are summarized in the table below.

| Gene | Enzyme | Enzyme Class | Function in this compound Biosynthesis | Substrate | Product |

| tpcA | TpcA | Bifunctional Terpene Synthase | Catalyzes the cyclization of the linear C25 precursor to form the initial sesterterpene scaffold. | Geranylfarnesyl Pyrophosphate (GFPP) | Prethis compound I |

| tpcB | TpcB | Cytochrome P450 Monooxygenase | Hydroxylates Prethis compound I at a specific carbon position. | Prethis compound I | Prethis compound II |

| tpcC | TpcC | Cytochrome P450 Monooxygenase | Performs a two-step oxidation of Prethis compound II to introduce a vicinal diol. | Prethis compound II | Prethis compound III |

| tpcD | TpcD | Flavin-dependent Oxidase | Catalyzes the final oxidation of the vicinal diol in Prethis compound III to form the α-diketone moiety of this compound. | Prethis compound III | This compound |

Biosynthetic Pathway Diagram

The enzymatic cascade for this compound biosynthesis is depicted in the following diagram.

Quantitative Data

A comprehensive search of the scientific literature did not yield specific quantitative data on the production titers of this compound from its native producer, Arthrinium sp., or from the heterologous host, Aspergillus oryzae. While the total biosynthesis in A. oryzae has been successfully demonstrated, the reported yields are not quantified in terms of volumetric productivity (e.g., mg/L)[3]. The table below summarizes the available production information.

| Producing Organism | Production Method | Reported Yield | Reference |

| Arthrinium sp. FA1744 | Fermentation | Not specified in publicly available literature. | [1] |

| Aspergillus oryzae (engineered) | Heterologous expression and fermentation | Successful production of (-)-Terpestacin confirmed, but specific titer not reported. | [3] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the heterologous expression of the this compound gene cluster and the purification and characterization of the individual enzymes are not fully available in the primary literature. The following sections provide generalized protocols based on standard methodologies for working with Aspergillus oryzae and for the characterization of the respective enzyme classes. These should be considered as templates to be optimized for the specific this compound biosynthetic enzymes.

Heterologous Expression of the this compound Gene Cluster in Aspergillus oryzae

This protocol outlines a general workflow for the expression of the tpcA-D gene cluster in A. oryzae.

Materials:

-

Aspergillus oryzae host strain (e.g., NSAR1)

-

Expression vectors suitable for A. oryzae

-

Restriction enzymes, DNA ligase, and other molecular biology reagents

-

Protoplasting enzyme solution (e.g., Yatalase)

-

Polyethylene glycol (PEG) solution

-

Selective growth media

-

Appropriate solvents for extraction (e.g., ethyl acetate)

-

LC-MS and NMR for analysis

Procedure:

-

Gene Amplification and Cloning: The coding sequences of tpcA, tpcB, tpcC, and tpcD are amplified from the genomic DNA of the producing organism. The genes are then cloned into one or more Aspergillus expression vectors under the control of suitable promoters.

-

Vector Assembly: The individual gene expression cassettes are assembled into a final expression construct. This can be a single vector containing all four genes or multiple vectors for co-transformation.

-

Aspergillus oryzae Protoplast Preparation: Protoplasts are generated from young mycelia of the host strain by enzymatic digestion of the cell wall.

-

Transformation: The expression vector(s) are introduced into the protoplasts using a PEG-mediated transformation method.

-

Selection and Screening: Transformed protoplasts are regenerated on selective media to identify successful transformants.

-

Fermentation: Positive transformants are cultivated in a suitable fermentation medium to allow for gene expression and production of this compound.

-

Extraction and Analysis: The culture broth and mycelia are extracted with an organic solvent. The crude extract is then analyzed by LC-MS and NMR to confirm the presence and structure of this compound.

Enzyme Purification and Characterization

The following are generalized protocols for the purification and characterization of the this compound biosynthetic enzymes.

Purification of TpcA (Terpene Synthase):

-

Expression: Express a tagged version (e.g., His-tag) of TpcA in a suitable host like E. coli or A. oryzae.

-

Cell Lysis: Harvest the cells and lyse them by sonication or high-pressure homogenization in a suitable buffer.

-

Affinity Chromatography: Purify the tagged protein using an appropriate affinity column (e.g., Ni-NTA for His-tagged proteins).

-

Size-Exclusion Chromatography: Further purify the protein using size-exclusion chromatography to remove aggregates and other contaminants.

-

Enzymatic Assay: The activity of TpcA can be assayed by incubating the purified enzyme with GFPP and detecting the formation of Prethis compound I by GC-MS or LC-MS.

Purification of TpcB and TpcC (Cytochrome P450s):

-

Expression: Co-express the P450 with a suitable cytochrome P450 reductase in an expression host.

-

Microsome Preparation: If membrane-bound, prepare microsomes from the expression host by differential centrifugation.

-

Solubilization: Solubilize the P450 from the microsomal membranes using a mild detergent.

-

Chromatography: Purify the solubilized P450 using a combination of ion-exchange, hydrophobic interaction, and affinity chromatography.

-

Enzymatic Assay: The activity of TpcB and TpcC can be assayed by providing their respective substrates (Prethis compound I and II) and a source of reducing equivalents (NADPH and the P450 reductase) and monitoring product formation by LC-MS.

Purification of TpcD (Flavin-dependent Oxidase):

-

Expression: Express a tagged version of TpcD in E. coli or A. oryzae.

-

Purification: Purify the enzyme using a combination of affinity, ion-exchange, and size-exclusion chromatography.

-

Enzymatic Assay: The activity of TpcD can be monitored spectrophotometrically by following the reduction of an artificial electron acceptor or by directly measuring the formation of this compound from Prethis compound III using LC-MS[4][5].

Regulation of this compound Biosynthesis

The regulation of sesterterpenoid biosynthesis, including that of this compound, is likely controlled by complex signaling networks within the fungal cell. While specific regulatory mechanisms for the tpc gene cluster have not been elucidated, general principles of fungal secondary metabolism regulation in Aspergillus and other fungi provide a framework for understanding potential control points.

Potential Signaling Pathways

Several key signaling pathways are known to influence secondary metabolism in fungi and may play a role in regulating this compound production.

-

G-Protein Signaling: Heterotrimeric G-proteins are key sensors of the extracellular environment. They can relay signals regarding nutrient availability and other cues to downstream effectors that can modulate the expression of secondary metabolite gene clusters[6][7][8].

-

Velvet Complex: This is a key regulatory complex in fungi, consisting of proteins such as VeA, VelB, and LaeA, that links light sensing with the regulation of both sexual development and secondary metabolism[9][10][11]. It is plausible that the Velvet complex influences the expression of the tpc gene cluster in response to light or other developmental signals.

-

MAPK Pathways: Mitogen-activated protein kinase (MAPK) cascades are involved in responding to various cellular stresses and can also impact secondary metabolism.

The interplay between these pathways ultimately controls the activity of transcription factors that bind to the promoter regions of the tpc genes, thereby activating or repressing their transcription.

Conclusion

The origin of this compound lies within the intricate secondary metabolism of various fungal species. The elucidation of its four-gene biosynthetic cluster has not only provided a deep understanding of the enzymatic logic behind its formation but has also opened the door for its heterologous production in well-characterized fungal hosts like Aspergillus oryzae. While specific quantitative data on production and enzyme kinetics remain to be fully explored, the available information provides a solid foundation for future research. Further investigation into the regulatory networks governing this compound biosynthesis will be crucial for unlocking its full potential for biotechnological and pharmaceutical applications.

References

- 1. This compound, a new syncytium formation inhibitor from Arthrinium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Total Biosynthesis of Antiangiogenic Agent (-)-Terpestacin by Artificial Reconstitution of the Biosynthetic Machinery in Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Convenient microtiter plate-based, oxygen-independent activity assays for flavin-dependent oxidoreductases based on different redox dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidase Activity of a Flavin-Dependent Thymidylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heterotrimeric G protein signaling and RGSs in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aspergillus fumigatus G-Protein Coupled Receptors GprM and GprJ Are Important for the Regulation of the Cell Wall Integrity Pathway, Secondary Metabolite Production, and Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aspergillus fumigatus G-Protein Coupled Receptors GprM and GprJ Are Important for the Regulation of the Cell Wall Integrity Pathway, Secondary Metabolite Production, and Virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Velvet complex - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Distinct Roles of Velvet Complex in the Development, Stress Tolerance, and Secondary Metabolism in Pestalotiopsis microspora, a Taxol Producer - PMC [pmc.ncbi.nlm.nih.gov]

Terpestacin basic chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpestacin is a sesterterpenoid natural product that was first isolated from the fungus Arthrinium sp. in 1993.[1] It has garnered significant interest in the scientific community due to its diverse biological activities, including its role as a syncytium formation inhibitor and its potent anti-angiogenic properties. This technical guide provides an in-depth overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its mechanism of action through relevant signaling pathways.

Chemical and Physical Properties

This compound is a structurally complex molecule with a bicyclic sesterterpene skeleton.[1] Its chemical and physical properties are summarized in the tables below.

Core Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₃₈O₄ | [2] |

| Molecular Weight | 402.6 g/mol | [2] |

| IUPAC Name | (1R,3E,5S,8E,12E,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one | [2] |

| CAS Number | 146436-22-8 | [3] |

Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | 178-180 °C | |

| Optical Rotation | [α]D²⁰ -75.4° (c 1.0, CHCl₃) | |

| Solubility | Soluble in methanol, ethanol, DMSO, and chloroform. Sparingly soluble in water. | [4] |

Spectroscopic Data

The structure of this compound has been elucidated through various spectroscopic techniques.

¹H and ¹³C NMR Data

The following table summarizes the ¹H and ¹³C NMR spectral data for this compound, recorded in CD₃OD at 500 MHz and 125 MHz, respectively.[5]

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| 1 | 51.3 | 2.85, m |

| 2 | 30.1 | 1.85, m; 1.65, m |

| 3 | 126.8 | 5.10, d (10.0) |

| 4 | 137.2 | |

| 5 | 13.7 | 1.65, s |

| 6 | 39.8 | 2.10, m; 1.95, m |

| 7 | 25.9 | 2.05, m |

| 8 | 125.1 | 5.15, t (7.0) |

| 9 | 135.5 | |

| 10 | 16.1 | 1.60, s |

| 11 | 40.1 | 2.20, m; 2.00, m |

| 12 | 24.5 | 2.15, m |

| 13 | 124.8 | 5.20, t (7.0) |

| 14 | 136.1 | |

| 15 | 16.5 | 1.55, s |

| 16 | 78.1 | 4.30, d (8.0) |

| 17 | 199.5 | |

| 18 | 48.9 | 2.90, m |

| 19 | 129.8 | 5.30, d (9.0) |

| 20 | 139.1 | |

| 21 | 22.1 | 1.80, s |

| 22 | 71.2 | 3.95, m |

| 23 | 68.9 | 3.55, dd (11.0, 6.0); 3.45, dd (11.0, 7.0) |

| 24 | 18.2 | 1.15, d (7.0) |

| 25 | 20.5 | 1.05, d (7.0) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 | Broad, Strong | O-H stretching (hydroxyl groups) |

| 2925 | Strong | C-H stretching (alkanes) |

| 1710 | Strong | C=O stretching (α,β-unsaturated ketone) |

| 1640 | Medium | C=C stretching (alkenes) |

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of this compound shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 402 | 20 | [M]⁺ |

| 384 | 35 | [M - H₂O]⁺ |

| 369 | 15 | [M - H₂O - CH₃]⁺ |

| 299 | 100 | [C₂₀H₂₇O₂]⁺ |

Experimental Protocols

Isolation of this compound from Arthrinium sp.

The following protocol is based on the original method described by Iimura et al. (1993).[1]

1. Fermentation:

-

A culture of Arthrinium sp. FA1744 is grown in a suitable liquid medium (e.g., potato dextrose broth) at 28°C for 7-10 days with shaking.

2. Extraction:

-

The culture broth is separated from the mycelia by filtration.

-

The filtrate is extracted three times with an equal volume of ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a crude extract.

3. Purification:

-

The crude extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

-

Fractions containing this compound, as monitored by thin-layer chromatography (TLC), are combined.

-

Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to afford pure this compound.

Mechanism of Action and Signaling Pathway

This compound has been identified as a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Its mechanism of action involves the direct targeting of the ubiquinone-binding protein (UQCRB) subunit of mitochondrial complex III.[6]

Under hypoxic (low oxygen) conditions, mitochondrial complex III is a major source of reactive oxygen species (ROS). This increase in ROS stabilizes the alpha subunit of the hypoxia-inducible factor 1 (HIF-1α). Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including vascular endothelial growth factor (VEGF). The upregulation of VEGF expression promotes angiogenesis.

This compound disrupts this signaling cascade by binding to UQCRB. This interaction inhibits the hypoxia-induced generation of ROS by mitochondrial complex III.[6] The reduction in ROS levels prevents the stabilization of HIF-1α, leading to its degradation. Consequently, the transcription of HIF-1α target genes like VEGF is suppressed, resulting in the inhibition of angiogenesis.[6]

Caption: this compound's mechanism of action in inhibiting angiogenesis.

References

- 1. This compound, a new syncytium formation inhibitor from Arthrinium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (-)-Terpestacin | C25H38O4 | CID 6475118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound Inhibits Tumor Angiogenesis by Targeting UQCRB of Mitochondrial Complex III and Suppressing Hypoxia-induced Reactive Oxygen Species Production and Cellular Oxygen Sensing - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

A Comprehensive Technical Guide to the Biological Activities of Terpestacin

Introduction

This compound is a sesterterpenoid natural product, characterized by a unique bicyclic 5/15-membered ring system.[1][2] First isolated from Arthrinium sp., it has since been identified in other fungi, including Embellisia chlamydospora and Bipolaris maydis.[2][3][4] As a member of the sesterterpenoid class of compounds, which are derived from five isoprene units, this compound exhibits a range of significant biological activities.[5][6] This technical guide provides an in-depth overview of the known biological effects of this compound, its mechanisms of action, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Core Biological Activities and Quantitative Data

This compound and its derivatives have been shown to possess a variety of biological activities, including anti-angiogenic, anti-inflammatory, antifungal, and HIV-1 reverse transcriptase inhibitory effects.[1][7] The quantitative data for these activities are summarized in the table below.

| Biological Activity | Compound | Assay System | IC50/EC50 | Reference |

| Anti-inflammatory | Maydistacin A (this compound-type) | Nitric oxide production in LPS-induced RAW264.7 macrophages | 19 ± 2 μM | [4] |

| HIV-1 Reverse Transcriptase Inhibition | Procyanidin B (component of a multi-herbal composition with anecdotal anti-HIV effects) | In vitro HIV-1 reverse transcriptase enzyme assay | 3.2 µg/mL | [8] |

| HIV-1 Reverse Transcriptase Inhibition | Ellagic acid (component of a multi-herbal composition with anecdotal anti-HIV effects) | In vitro HIV-1 reverse transcriptase enzyme assay | 15.3 µg/mL | [8] |

Note: Data for this compound itself in some assays are not always available in the public domain; however, activities of related compounds and extracts provide valuable insights.

Anti-Angiogenic Activity

One of the most well-documented biological activities of this compound is its ability to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[3][9]

Mechanism of Action: Targeting Mitochondrial Complex III

This compound exerts its anti-angiogenic effects through a novel mechanism involving the mitochondria. It specifically binds to the ubiquinol-cytochrome c reductase binding protein (UQCRB), a 13.4-kDa subunit of Mitochondrial Complex III.[9][10][11] This interaction inhibits the hypoxia-induced generation of reactive oxygen species (ROS) from the mitochondria.[9][10] The suppression of ROS production, in turn, prevents the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that upregulates the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[9][10] Notably, this inhibition of hypoxia-induced ROS and HIF-1α activation occurs without affecting mitochondrial respiration.[10]

Caption: this compound's anti-angiogenic signaling pathway.

Experimental Protocols

This model is used to assess the in vivo anti-angiogenic and anti-tumor effects of this compound.[9]

Protocol:

-

Cell Inoculation: C3H/HeJ mice are subcutaneously inoculated with FM3A breast cancer cells.[9]

-

Treatment: Mice are treated intraperitoneally with this compound (e.g., 2.5 μM) on alternating days (e.g., days 0, 2, 4, 6, and 8). A control group receives saline injections.[9]

-

Tumor Analysis: On day 10, tumor angiogenesis is examined using dynamic T1-weighted magnetic resonance imaging (MRI) with a contrast agent (gadolinium diethylenetriaminepentaacetate).[9]

-

Immunohistochemistry: After MRI, tumors are harvested for immunohistochemical staining of tumor blood vessel density using an anti-CD34 antibody.[9]

-

VEGF Measurement: The concentration of VEGF protein in tumor tissue extracts is determined by an enzyme-linked immunosorbent assay (ELISA).[9]

The CAM assay is a widely used in vivo model to study angiogenesis.

Protocol:

-

Fertilized Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.

-

Windowing: On embryonic day 3, a small window is made in the shell to expose the CAM.

-

Treatment Application: A sterile filter paper disc saturated with this compound solution is placed on the CAM. A control disc with solvent is also applied.

-

Incubation and Observation: The eggs are further incubated for 48-72 hours. The formation of new blood vessels around the disc is observed and quantified.

Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) assay.

Anti-Inflammatory Activity

Terpenoids, as a class, are known for their anti-inflammatory properties.[12] Derivatives of this compound have been shown to inhibit inflammatory responses.

Mechanism of Action

A this compound-type sesterterpenoid, maydistacin A, has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[4] Another derivative, fusaproliferin, exhibits anti-inflammatory activity by acting on MAPKs, which regulate the TLR4 signaling pathway.[11] This involves the downregulation of inflammatory messengers such as ROS, NO, interleukin-1β (IL-1β), interleukin-6 (IL-6), and TNF-α.[13]

Caption: Anti-inflammatory mechanism of this compound derivatives.

Experimental Protocol: Nitric Oxide Production Assay

This assay measures the anti-inflammatory effect of a compound by quantifying the inhibition of NO production in activated macrophages.[4]

Protocol:

-

Cell Culture: RAW264.7 macrophage cells are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., maydistacin A) for 1 hour.

-

Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response, and incubated for 24 hours.

-

NO Measurement: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Antifungal and Other Activities

This compound and its derivatives have demonstrated a range of other important biological effects.

-

Antifungal Activity: this compound and fusaproliferin have been shown to reduce the growth of ascomycetous fungi such as Alternaria brassicicola, Botrytis cinerea, and Fusarium graminearum.[14] The hydroxy enolic group at C(17) appears to be a key structural feature for this activity.[14]

-

HIV Syncytium Formation Inhibition: this compound was initially discovered as an inhibitor of syncytium formation, a process of cell fusion induced by the HIV virus.[2][15] While the direct inhibition of HIV-1 reverse transcriptase by this compound itself is less characterized, related compounds in herbal remedies have shown such activity.[8]

-

Cytotoxic and Phytotoxic Activities: Various derivatives of this compound have been reported to exhibit cytotoxic effects against cancer cell lines and phytotoxic effects.[1][7]

-

Induction of Apoptosis: While not extensively studied for this compound itself, other terpenoids are known to induce apoptosis in cancer cells through mitochondria-mediated pathways, often involving the p53 tumor suppressor protein.[16][17]

Conclusion and Future Directions

This compound is a sesterterpenoid with a diverse and promising range of biological activities. Its unique mechanism of action in inhibiting angiogenesis by targeting UQCRB of the mitochondrial complex III presents a novel avenue for the development of anti-cancer therapies. Furthermore, its anti-inflammatory and antifungal properties warrant further investigation.

For drug development professionals, the key takeaways are:

-

The novel anti-angiogenic target (UQCRB) offers a potential new strategy for cancer treatment.

-

The chemical scaffold of this compound can be a starting point for the synthesis of derivatives with improved potency and selectivity for various therapeutic targets.

-

Further research is needed to fully elucidate the structure-activity relationships of this compound and its analogs to optimize their therapeutic potential.

The continued exploration of this compound and its derivatives holds significant promise for the discovery of new therapeutic agents for a variety of diseases.

References

- 1. This compound and Its Derivatives: Bioactivities and Syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new syncytium formation inhibitor from Arthrinium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-angiogenic activity of this compound, a bicyclo sesterterpene from Embellisia chlamydospora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Maydistacins A-G, this compound-type Sesterterpenoids with Anti-inflammatory Activity from the Phytopathogenic Fungus Bipolaris maydis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

- 7. This compound and Its Derivatives: Bioactivities and Syntheses | Semantic Scholar [semanticscholar.org]

- 8. HIV-1 Reverse Transcriptase Inhibition by Major Compounds in a Kenyan Multi-Herbal Composition (CareVid™): In Vitro and In Silico Contrast [mdpi.com]

- 9. This compound Inhibits Tumor Angiogenesis by Targeting UQCRB of Mitochondrial Complex III and Suppressing Hypoxia-induced Reactive Oxygen Species Production and Cellular Oxygen Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound inhibits tumor angiogenesis by targeting UQCRB of mitochondrial complex III and suppressing hypoxia-induced reactive oxygen species production and cellular oxygen sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scienceopen.com [scienceopen.com]

- 13. researchgate.net [researchgate.net]

- 14. Fusaproliferin, this compound and Their Derivatives Display Variable Allelopathic Activity Against Some Ascomycetous Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fungal Kingdom: A Rich Natural Reservoir of Terpestacin and Its Bioactive Derivatives

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Terpestacin, a sesterterpenoid natural product, and its derivatives represent a class of compounds with significant therapeutic potential, demonstrating a range of biological activities including anti-angiogenic and antiviral properties. This technical guide provides a comprehensive overview of the natural sources of these valuable molecules, focusing on the fungal species that produce them. It details experimental protocols for their isolation and purification, presents quantitative data on their yields, and elucidates their known mechanisms of action through detailed signaling pathway diagrams. This document serves as a vital resource for researchers in natural product chemistry, mycology, and pharmacology, as well as professionals in the drug development industry, aiming to harness the therapeutic potential of these fungal metabolites.

Introduction

The discovery of novel bioactive compounds from natural sources is a cornerstone of drug development. Fungi, in particular, have proven to be a prolific source of structurally diverse secondary metabolites with a wide array of pharmacological activities. Among these, this compound and its derivatives have emerged as a promising class of sesterterpenoids. First isolated from Arthrinium sp., this compound has garnered significant attention for its potent biological activities, most notably its ability to inhibit angiogenesis and HIV-1-mediated syncytium formation[1]. This guide provides an in-depth exploration of the natural origins of this compound and its analogues, offering a technical framework for their study and potential therapeutic application.

Natural Fungal Sources of this compound and Its Derivatives

This compound and its derivatives are primarily produced by a variety of fungal species, often found in diverse ecological niches. These fungi serve as the primary natural factories for these complex molecules. The major fungal genera known to produce this compound and its related compounds are detailed below.

Arthrinium Species

The genus Arthrinium is a well-documented source of this compound. The initial discovery and isolation of this compound were from a strain of Arthrinium sp. (FA1744, ATCC 74132)[1]. More recent studies have continued to identify novel sesterterpenes, such as arthproliferins A–D, from mangrove-sediment-derived Arthrinium sp. SCSIO41221, alongside known compounds like this compound and 21-hydroxythis compound[2].

Drechslera and Bipolaris Species

The endophytic fungus Drechslera ravenelii has been identified as a producer of this compound[3]. Similarly, species within the closely related genus Bipolaris, such as Bipolaris sorokiniana, are also known to produce this compound-related compounds.

Fusarium Species

The genus Fusarium is a rich source of a variety of sesterterpenoids, including the well-known this compound derivative, fusaproliferin[4][5][6][7]. Different species and strains of Fusarium have been shown to produce a range of these compounds, highlighting the metabolic diversity within this genus.

Other Fungal Sources

Research has also identified other fungal genera capable of producing this compound and its derivatives. These include Cleistothelebolus and Neogymnomyces, which have been isolated from herbivorous mammal dung and found to produce both this compound and fusaproliferin.

Quantitative Yields of this compound and Derivatives from Fungal Sources

The yield of this compound and its derivatives can vary significantly depending on the fungal species, the specific strain, and the fermentation conditions employed. The following table summarizes the reported quantitative yields of these compounds from various fungal sources.

| Compound | Fungal Source | Yield | Reference |

| This compound | Drechslera ravenelii (SS33) | 19.0 mg (from solid-state fermentation on rice-oat medium); 0.5% (w/w) | [3] |

| Fusaproliferin | Fusarium proliferatum (ITEM-1494) | 120 mg/kg (from corn kernel cultures) | [7] |

| Fusaproliferin | Fusarium subglutinans (MRC-115) | 1,100 to 1,300 µg/g (on dried ground substrate) | [5] |

| Fusaproliferin | Various Fusarium species | 12 to 130 µg/g (from corn grits cultures) | [4] |

| Beauvericin | Various Fusarium species | 2.2 to 720 µg/g (from corn grits cultures) | [4] |

| Moniliformin | Various Fusarium species | 0.6 to 1,500 µg/g (from corn grits cultures) | [4] |

Experimental Protocols for Isolation and Purification

The successful isolation and purification of this compound and its derivatives from fungal cultures are critical for their characterization and further investigation. The following sections provide detailed methodologies for key experimental procedures.

Fungal Fermentation

4.1.1. Solid-State Fermentation (for Drechslera ravenelii)

This protocol is adapted from the methodology used for the isolation of this compound from the endophytic fungus Drechslera ravenelii.

-

Media Preparation: A solid medium consisting of rice and oats is prepared. The exact ratio can be optimized, but a 1:1 ratio is a common starting point. The substrate is soaked in water to achieve appropriate moisture content and then sterilized by autoclaving.

-

Inoculation: The sterilized solid medium is inoculated with a pre-culture of Drechslera ravenelii. The pre-culture is typically grown on a suitable agar medium, such as Potato Dextrose Agar (PDA), for several days until sufficient mycelial growth is observed.

-

Incubation: The inoculated solid medium is incubated under static conditions at room temperature for an extended period, for example, 720 hours (30 days), to allow for fungal growth and secondary metabolite production.

-

Harvesting: After the incubation period, the fungal biomass and the fermented substrate are harvested for extraction.

4.1.2. Submerged Liquid Fermentation (General Protocol)

This protocol can be adapted for various fungal species, such as Arthrinium sp. and Fusarium sp..

-

Media Preparation: A suitable liquid medium, such as Potato Dextrose Broth (PDB) or a custom-defined medium, is prepared and sterilized by autoclaving. The composition of the medium, including carbon and nitrogen sources, can be optimized to enhance the production of the desired metabolites.

-

Inoculation: The sterile liquid medium is inoculated with a spore suspension or a mycelial slurry from a pre-culture of the target fungus.

-

Incubation: The culture is incubated in a shaker incubator at a controlled temperature (e.g., 25-28 °C) with constant agitation (e.g., 150-200 rpm) for a period of 7-21 days. Aeration is crucial for the growth of most fungi and can be a critical parameter to optimize.

-

Harvesting: The fermentation broth is separated from the mycelial biomass by filtration or centrifugation. Both the culture filtrate and the mycelial extract can be analyzed for the presence of this compound and its derivatives.

Extraction

4.2.1. Extraction from Solid-State Fermentation

-

The harvested fungal biomass and fermented substrate are macerated and extracted with a hydroalcoholic solution (e.g., 70% ethanol or methanol in water).

-

The extract is filtered to remove solid debris.

-

The solvent is evaporated under reduced pressure to yield a crude aqueous extract.

-

The aqueous extract is then subjected to liquid-liquid partitioning with a series of organic solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol, to fractionate the compounds based on their polarity. This compound and its derivatives are typically found in the less polar fractions like dichloromethane and ethyl acetate.

4.2.2. Extraction from Submerged Liquid Fermentation

-

Culture Filtrate: The culture filtrate is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or dichloromethane, multiple times. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Mycelial Biomass: The mycelial biomass is dried and then extracted with a suitable organic solvent, such as methanol or acetone. The solvent is then evaporated to yield a crude extract.

Purification

The crude extracts obtained from the extraction process are complex mixtures and require further purification to isolate the individual compounds. Chromatographic techniques are the cornerstone of this purification process.

-

Column Chromatography: The crude extract is first subjected to column chromatography on silica gel or a reversed-phase material (e.g., C18 or C8). A gradient elution system with a mixture of solvents (e.g., hexane-ethyl acetate for silica gel or water-methanol/acetonitrile for reversed-phase) is used to separate the compounds into fractions of decreasing polarity.

-

High-Performance Liquid Chromatography (HPLC): The fractions containing the compounds of interest are further purified by semi-preparative or preparative HPLC. A reversed-phase C18 column is commonly used with a gradient of water and methanol or acetonitrile as the mobile phase. The elution is monitored by a UV detector, and the peaks corresponding to the desired compounds are collected.

-

Structure Elucidation: The purity and structure of the isolated compounds are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exhibit their biological activities by modulating specific cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Anti-Angiogenic Activity of this compound

This compound has been shown to be a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Its mechanism of action involves the direct targeting of the mitochondrial respiratory chain.

Caption: Anti-Angiogenic Signaling Pathway of this compound.

This compound directly binds to the Ubiquinol-Cytochrome c Reductase Binding Protein (UQCRB), a subunit of Complex III in the mitochondrial electron transport chain. This interaction inhibits the generation of reactive oxygen species (ROS) that is typically induced by hypoxic conditions in tumor cells. The reduction in ROS levels leads to the destabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that upregulates the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). By disrupting this signaling cascade, this compound effectively suppresses angiogenesis.

Inhibition of HIV-1 Syncytium Formation

One of the hallmark bioactivities of this compound is its ability to inhibit the formation of syncytia, which are large, multinucleated cells formed by the fusion of HIV-1 infected cells with uninfected CD4+ T cells. This process is a major contributor to the cytopathic effects of HIV-1 infection.

Caption: Inhibition of HIV-1 Syncytium Formation by this compound.

The precise molecular target of this compound in the context of HIV-1 infection is still under investigation. However, it is known to inhibit syncytium formation, a process mediated by the interaction of the viral envelope glycoproteins (gp120/gp41) on the surface of an infected cell with the CD4 receptor and a co-receptor (CXCR4 or CCR5) on an uninfected T-cell. This interaction triggers a conformational change in the viral envelope proteins, leading to the fusion of the cell membranes. This compound is believed to interfere with this fusion process, thereby preventing the formation of syncytia and the spread of the virus from cell to cell. This suggests that this compound may act at an early stage of the viral life cycle, potentially by disrupting the membrane fusion machinery[8].

Conclusion and Future Directions

The fungal kingdom is a vast and largely untapped resource for novel, biologically active natural products. This compound and its derivatives exemplify the therapeutic potential that lies within these organisms. This technical guide has provided a comprehensive overview of the natural sources, quantitative yields, and detailed experimental protocols for the isolation and purification of these valuable compounds. Furthermore, the elucidation of their mechanisms of action in angiogenesis and HIV-1 infection provides a strong rationale for their continued investigation as potential drug candidates.

Future research should focus on several key areas. Firstly, the exploration of a wider range of fungal species, particularly from unique and underexplored environments, may lead to the discovery of novel this compound derivatives with improved potency and selectivity. Secondly, the optimization of fermentation and purification processes is crucial for the sustainable and economically viable production of these compounds. This could involve metabolic engineering of the producing strains or the development of more efficient downstream processing techniques. Finally, a deeper understanding of the molecular targets and signaling pathways of this compound and its derivatives will be essential for their rational design and development into effective therapeutic agents for the treatment of cancer and viral infections. The information presented in this guide provides a solid foundation for these future endeavors, paving the way for the translation of these fascinating fungal metabolites from the laboratory to the clinic.

References

- 1. This compound, a new syncytium formation inhibitor from Arthrinium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arthproliferins A–D, Four New Sesterterpenes from the Mangrove-Sediment-Derived Fungus Arthrinium sp. SCSIO41221 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Production of Beauvericin, Moniliformin, Fusaproliferin, and Fumonisins B1, B2, and B3 by Fifteen Ex-Type Strains of Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.wur.nl [research.wur.nl]

- 6. Bioprospecting endophytic fungi from Fusarium genus as sources of bioactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation and characterization of fusaproliferin, a new toxic metabolite from Fusarium proliferatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of HIV-1-mediated syncytium formation and virus replication by the lipophosphoglycan from Leishmania donovani is due to an effect on early events in the virus life cycle - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Stereoselective Synthesis of the Terpestacin Core Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpestacin, a sesterterpenoid natural product first isolated from Arthrinium sp., has garnered significant attention from the scientific community due to its promising biological activities. It has been shown to inhibit the formation of syncytia induced by the human immunodeficiency virus (HIV) and also exhibits potent anti-angiogenic effects, making it a compelling target for the development of new antiviral and anticancer therapeutics. The complex, sterically congested 5-15-5 fused ring system of the this compound core, featuring multiple stereocenters, presents a formidable challenge in synthetic organic chemistry. This document outlines and compares several key stereoselective strategies that have been successfully employed to construct this intricate molecular architecture.

Key Synthetic Strategies Overview

Four prominent and distinct strategies for the stereoselective synthesis of the this compound core have been developed by the research groups of Trost, Jamison, Myers, and Tius. Each approach utilizes a unique key transformation to establish the critical stereochemistry of the core structure.

-

Trost's Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) and Ring-Closing Metathesis (RCM) Approach: This strategy employs a powerful palladium-catalyzed asymmetric allylic alkylation (AAA) followed by a Claisen rearrangement to construct the highly substituted cyclopentanone ring with excellent enantiocontrol. The 15-membered macrocycle is then forged using a ruthenium-catalyzed ring-closing metathesis (RCM).[1][2][3]

-

Jamison's Nickel-Catalyzed Reductive Coupling Approach: This convergent synthesis hinges on a nickel-catalyzed reductive coupling of a complex alkyne and an aldehyde fragment. The stereochemistry of the newly formed allylic alcohol is controlled by the choice of a chiral ligand, allowing for the selective synthesis of either this compound or its epimer.[4][5][6][7]

-

Myers' Enolate Alkylation Approach: This strategy relies on a series of highly diastereoselective enolate alkylation reactions, utilizing a pseudoephedrine chiral auxiliary to control the stereochemistry. This approach allows for the sequential construction of the stereocenters on the cyclopentanone ring.[8][9]

-

Tius' Allene Ether Nazarov Cyclization Approach: This methodology utilizes an allene ether Nazarov cyclization as the key stereochemistry-defining step. The stereocenter formed during this pericyclic reaction dictates the subsequent stereochemical outcomes in the elaboration of the this compound core.[10][11]

Comparative Data of Key Stereoselective Reactions

The following tables summarize the quantitative data for the key stereocontrolling reactions in the syntheses of the this compound core structure by Trost, Jamison, Myers, and Tius.

| Trost's Synthesis: Key Reaction Data | |

| Reaction | Yield |

| Pd-Catalyzed Asymmetric Allylic Alkylation / Claisen Rearrangement | 85% |

| Ring-Closing Metathesis | 43% |

| Jamison's Synthesis: Key Reaction Data | |

| Reaction | Yield |

| Ni-Catalyzed Reductive Coupling | 85% |

| Myers' Synthesis: Key Reaction Data | |

| Reaction | Yield |

| Diastereoselective Enolate Alkylation | 85% |

| Tius' Synthesis: Key Reaction Data | |

| Reaction | Yield |

| Allene Ether Nazarov Cyclization | 65% |

Experimental Protocols

Trost's Pd-Catalyzed Asymmetric Allylic Alkylation (AAA) / Claisen Rearrangement

This protocol describes the formation of the key cyclopentanone intermediate in Trost's synthesis of (-)-terpestacin.

Procedure:

-

To a solution of the diketone (1.0 eq) in THF at 0 °C is added a solution of NaHMDS (1.1 eq) in THF.

-

After stirring for 30 minutes, a solution of the chiral palladium catalyst (0.025 eq) and ligand (0.0375 eq) in THF is added.

-

A solution of the vinyl epoxide (1.2 eq) in THF is then added dropwise over 10 minutes.

-

The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 23 hours.

-

The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure.

-

The crude product is then dissolved in xylenes and heated to 140 °C for 18 hours to effect the Claisen rearrangement.

-

The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired cyclopentanone.

Jamison's Ni-Catalyzed Reductive Coupling

This protocol outlines the key fragment coupling reaction in Jamison's synthesis of (-)-terpestacin.

Procedure:

-

To a solution of Ni(COD)2 (0.1 eq) and the chiral ligand (0.12 eq) in THF at 0 °C is added triethylsilane (3.0 eq).

-

A solution of the alkyne (1.0 eq) and the aldehyde (1.2 eq) in THF is then added dropwise over 20 minutes.

-

The reaction mixture is stirred at 0 °C for 6 hours.

-

The reaction is quenched by the addition of saturated aqueous NaHCO3 and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to yield the coupled product as a mixture of diastereomers.

Myers' Diastereoselective Enolate Alkylation

This protocol details the stereocontrolled alkylation of a chiral amide enolate in Myers' synthesis of (-)-terpestacin.

Procedure:

-

To a solution of the pseudoephedrine amide (1.0 eq) in THF at -78 °C is added a solution of LDA (1.1 eq) in THF.

-

The solution is stirred at -78 °C for 30 minutes, then warmed to 0 °C for 30 minutes, and finally cooled back to -78 °C.

-

A solution of the alkyl iodide (1.2 eq) in THF is added dropwise.

-

The reaction mixture is stirred at -78 °C for 4 hours.

-

The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated in vacuo.

-

The crude product is purified by flash chromatography on silica gel to afford the alkylated product.

Tius' Allene Ether Nazarov Cyclization

This protocol describes the key cyclization step in the Tius synthesis of the this compound core.

Procedure:

-

To a solution of the allenyl lactone substrate (1.0 eq) in CH2Cl2 at -78 °C is added a solution of BF3·OEt2 (1.5 eq) in CH2Cl2 dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

The reaction is quenched with saturated aqueous NaHCO3 and extracted with CH2Cl2.

-

The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure.

-

The resulting crude oil is purified by flash column chromatography on silica gel to give the cyclopentenone product as a mixture of diastereomers.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies for constructing the this compound core.

Caption: Trost's synthetic strategy for the this compound core.

Caption: Jamison's convergent synthesis of the this compound core.

Caption: Myers' sequential enolate alkylation approach.

Caption: Tius' synthesis featuring a Nazarov cyclization.

References

- 1. Enantioselective synthesis of (-)-terpestacin and structural revision of siccanol using catalytic stereoselective fragment couplings and macrocyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total Synthesis of this compound by Trost [organic-chemistry.org]

- 3. The Trost Synthesis of (-)-Terpestacin [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of (-)-terpestacin via catalytic, stereoselective fragment coupling: siccanol is this compound, not 11-epi-terpestacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enantioselective synthesis of (-)-terpestacin and (-)-fusaproliferin: clarification of optical rotational measurements and absolute configurational assignments establishes a homochiral structural series [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound core structure. control of stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Total synthesis of (+/-)-terpestacin and (+/-)-11-epi-terpestacin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Terpestacin Production via Drechslera ravenelii Fermentation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the production of Terpestacin, a sesterterpene with noteworthy anti-HIV activity, through the fermentation of the endophytic fungus Drechslera ravenelii. The following sections detail both solid-state and submerged fermentation methodologies, offering a foundational guide for laboratory-scale production and optimization.

Introduction to this compound and Drechslera ravenelii

This compound is a sesterpenoid natural product that has garnered significant interest within the scientific community due to its potent biological activities, including the inhibition of syncytium formation induced by the HIV virus.[1] The endophytic fungus, Drechslera ravenelii, has been identified as a natural source for this compound production.[1] Fungal sesterterpenes are synthesized via the mevalonate (MVA) pathway, with key enzymes such as prenyltransferase-terpene synthases (PTTSs) and cytochrome P450s playing a crucial role in the biosynthesis of these complex molecules.[2] This document outlines the protocols for harnessing the biosynthetic capabilities of Drechslera ravenelii for the production of this compound.

Quantitative Data Summary

| Fermentation Type | Medium | Fermentation Time (hours) | Yield of this compound | Source |

| Solid-State | Rice-Oat | 720 | 19.0 mg (from the dichloromethanic fraction) | [1] |

Experimental Protocols

Fungal Strain and Culture Maintenance

-

Strain: Drechslera ravenelii

-

Maintenance Medium: Potato Dextrose Agar (PDA) slants.

-

Storage Temperature: 4°C.

-

Sub-culturing Interval: Every 4-6 weeks to maintain viability.

Protocol for Solid-State Fermentation (SSF)

This protocol is based on the reported successful isolation of this compound from Drechslera ravenelii.[1]

Materials:

-

Rice

-

Oats

-

Distilled water

-

Erlenmeyer flasks (500 mL)

-

Autoclave

-

Incubator

-

Drechslera ravenelii culture on PDA

Procedure:

-

Prepare the solid medium by mixing equal parts of rice and oats in a 500 mL Erlenmeyer flask.

-

Add distilled water to the flask to achieve a moisture content of approximately 60-70%.

-

Autoclave the flask containing the medium at 121°C for 20 minutes to ensure sterility.

-

Allow the medium to cool to room temperature.

-

Inoculate the sterile rice-oat medium with a small agar plug (approximately 1 cm²) of a mature Drechslera ravenelii culture from a PDA plate.

-

Incubate the flask under static conditions at 25-28°C for 720 hours (30 days).

-

Following incubation, proceed with the extraction and purification of this compound.

Protocol for Submerged Fermentation (SmF) - General Guideline

While a specific protocol for this compound production from Drechslera ravenelii in submerged culture is not yet established in the literature, the following general protocol for fungal fermentation can be used as a starting point for optimization.

Materials:

-

Potato Dextrose Broth (PDB) or a custom defined medium (see below)

-

Erlenmeyer flasks (250 mL) with foam stoppers

-

Shaking incubator

-

Drechslera ravenelii culture on PDA

Inoculum Preparation:

-

Aseptically transfer a few agar plugs of Drechslera ravenelii from a PDA plate into a 250 mL Erlenmeyer flask containing 50 mL of sterile PDB.

-

Incubate the flask in a shaking incubator at 150 rpm and 25-28°C for 3-5 days to obtain a seed culture.

Fermentation:

-

Prepare the fermentation medium. A starting point could be PDB or a defined medium such as:

-

Glucose: 20-40 g/L (Carbon source)

-

Yeast Extract or Peptone: 5-10 g/L (Nitrogen source)

-

KH₂PO₄: 1 g/L

-

MgSO₄·7H₂O: 0.5 g/L

-

Adjust initial pH to 5.5-6.5.

-

-

Dispense 100 mL of the fermentation medium into 500 mL Erlenmeyer flasks and autoclave at 121°C for 20 minutes.

-

After cooling, inoculate each flask with 5-10% (v/v) of the seed culture.

-

Incubate the flasks in a shaking incubator at 150-200 rpm and 25-28°C for 10-14 days.

-

Monitor the fermentation broth periodically for mycelial growth and this compound production (using analytical techniques such as HPLC).

Optimization Parameters: To enhance this compound yield, systematic optimization of the following parameters is recommended:

-

Carbon Source: Test various sugars (e.g., glucose, sucrose, fructose) and their concentrations.

-

Nitrogen Source: Evaluate different organic and inorganic nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate).

-

pH: Determine the optimal initial pH of the medium.

-

Temperature: Investigate the effect of different incubation temperatures.

-

Agitation: Optimize the shaking speed to ensure adequate aeration and mixing without causing excessive shear stress on the mycelia.

Extraction and Purification of this compound

The following is a general procedure for the extraction of this compound from the fermentation culture.

Materials:

-

Ethyl acetate or Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

From Solid-State Fermentation:

-

The solid fermented substrate is extracted with a suitable organic solvent such as ethyl acetate or a hydroalcoholic solution.[1]

-

The extract is then partitioned with immiscible solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate, and butanol).[1] The dichloromethanic fraction has been reported to contain this compound.[1]

-

-

From Submerged Fermentation:

-

Separate the mycelial biomass from the fermentation broth by filtration.

-

Extract the mycelia with a suitable organic solvent (e.g., ethyl acetate or methanol).

-

Extract the culture filtrate separately with an equal volume of ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude extract is subjected to chromatographic purification, typically starting with silica gel column chromatography.

-

Elute the column with a gradient of solvents (e.g., n-hexane:ethyl acetate) to separate the compounds.

-

Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Further purification can be achieved by preparative HPLC to obtain pure this compound.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound production.

Generalized Fungal Sesterterpene Biosynthetic Pathway

Caption: Generalized fungal sesterterpene biosynthetic pathway.

References

Application Note: Terpestacin as a Potent Inhibitor of Angiogenesis in a Tube Formation Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1][2][3] The inhibition of angiogenesis is a key strategy in cancer therapy.[3] Terpestacin, a sesterterpene natural product, has been identified as a potent anti-angiogenic agent.[4][5][6][7] This application note provides a detailed protocol for assessing the anti-angiogenic activity of this compound using an in vitro tube formation assay with Human Umbilical Vein Endothelial Cells (HUVECs).

Mechanism of Action

This compound exerts its anti-angiogenic effects by specifically targeting the Ubiquinone-binding protein (UQCRB) of mitochondrial Complex III.[4][5][8] This interaction inhibits the generation of reactive oxygen species (ROS) induced by hypoxia.[4][5] The reduction in ROS levels prevents the stabilization and activation of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that upregulates the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[4][8] Consequently, this compound treatment leads to a decrease in VEGF expression, thereby inhibiting the formation of new blood vessels.[4]

Signaling Pathway of this compound-Mediated Angiogenesis Inhibition

Caption: this compound inhibits angiogenesis by targeting UQCRB.

Experimental Protocol: this compound Anti-Angiogenesis Tube Formation Assay

This protocol details the steps to evaluate the inhibitory effect of this compound on HUVEC tube formation on a basement membrane matrix.

Materials

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Fetal Bovine Serum (FBS)

-

Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel®)

-

This compound (dissolved in DMSO)

-

96-well tissue culture plates

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Calcein AM (for fluorescent visualization)

-

Inverted microscope with a digital camera

Experimental Workflow

Caption: Workflow for the this compound tube formation assay.

Procedure

-

Preparation of BME-Coated Plates:

-

Thaw the Basement Membrane Extract (BME) on ice overnight at 4°C.[9]

-

Pre-chill a 96-well plate and pipette tips at -20°C.[9]

-

Using pre-chilled tips, add 50 µL of BME to each well of the 96-well plate.[9] Ensure even coating and avoid bubbles.

-

Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[10]

-

-

HUVEC Culture and Preparation:

-

Culture HUVECs in Endothelial Cell Growth Medium supplemented with 2% FBS.

-

When cells reach 70-80% confluency, serum-starve them for 2-4 hours prior to the assay.

-

Harvest the cells using Trypsin-EDTA and neutralize with a trypsin neutralizer or FBS-containing medium.[11][12]

-

Centrifuge the cells and resuspend the pellet in a small volume of serum-free medium.

-

Perform a cell count and adjust the concentration to 1 x 10^5 cells/mL.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in serum-free medium. A final concentration range of 1-100 µM is a good starting point. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

-

In separate tubes, mix the HUVEC suspension with the different concentrations of this compound and the vehicle control.

-

-

Seeding and Incubation:

-

Carefully add 100 µL of the cell-Terpestacin suspension to each BME-coated well (resulting in 1 x 10^4 cells per well).

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[9] Monitor for tube formation periodically.

-

-

Visualization and Imaging:

-

Data Analysis and Quantification:

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).[13]

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Data Presentation

The quantitative data from the tube formation assay can be summarized in the following tables for clear comparison.

Table 1: Effect of this compound on HUVEC Tube Formation

| Treatment Group | Concentration (µM) | Total Tube Length (µm) | Number of Junctions | Number of Loops | % Inhibition (Tube Length) |

| Vehicle Control | 0 (DMSO) | 15,234 ± 876 | 123 ± 15 | 85 ± 9 | 0% |

| This compound | 1 | 12,876 ± 754 | 102 ± 11 | 68 ± 7 | 15.5% |

| This compound | 10 | 7,543 ± 543 | 58 ± 8 | 32 ± 5 | 50.5% |

| This compound | 50 | 3,128 ± 312 | 21 ± 4 | 10 ± 3 | 79.5% |

| This compound | 100 | 1,054 ± 156 | 5 ± 2 | 1 ± 1 | 93.1% |

Table 2: IC50 Values of this compound on Angiogenesis Parameters

| Parameter | IC50 (µM) |

| Total Tube Length | ~10 |

| Number of Junctions | ~12 |

| Number of Loops | ~15 |

The tube formation assay is a robust and reproducible method to quantify the anti-angiogenic effects of this compound in vitro.[2] The data generated from this protocol can provide valuable insights into the dose-dependent inhibitory activity of this compound and its potential as a therapeutic agent for diseases driven by angiogenesis, such as cancer. The results should be further validated with in vivo models to confirm the anti-angiogenic efficacy of this compound.[1]

References

- 1. ibidi.com [ibidi.com]

- 2. researchgate.net [researchgate.net]

- 3. biomedres.us [biomedres.us]

- 4. This compound Inhibits Tumor Angiogenesis by Targeting UQCRB of Mitochondrial Complex III and Suppressing Hypoxia-induced Reactive Oxygen Species Production and Cellular Oxygen Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits tumor angiogenesis by targeting UQCRB of mitochondrial complex III and suppressing hypoxia-induced reactive oxygen species production and cellular oxygen sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-angiogenic activity of this compound, a bicyclo sesterterpene from Embellisia chlamydospora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]

- 10. corning.com [corning.com]

- 11. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. A Comparison of Methods for Quantifying Angiogenesis in the Matrigel Assay In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Evaluating the Anti-Metastatic Potential of Terpestacin Using a Transwell Invasion Assay

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer metastasis, the dissemination of cancer cells from a primary tumor to form secondary tumors at distant sites, is a major cause of cancer-related mortality.[1] This complex process involves multiple steps, including local invasion, intravasation, survival in the circulatory system, extravasation, and colonization of distant organs. A key initial step in metastasis is the invasion of cancer cells through the extracellular matrix (ECM) and basement membranes.[2][3] The Transwell invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells and to screen for anti-metastatic compounds.[2][4][5][6]

Terpestacin, a fungal sesterterpenoid, has been identified as a potent inhibitor of angiogenesis, a critical process for tumor growth and metastasis.[7][8][9] Its mechanism of action involves the direct binding to the Ubiquinol-Cytochrome c Reductase Binding Protein (UQCRB) within mitochondrial complex III.[7][9][10] This interaction suppresses the generation of reactive oxygen species (ROS) induced by hypoxia, which in turn inhibits the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[7][9] The downregulation of HIF-1α leads to a subsequent decrease in the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[7] By disrupting this signaling cascade, this compound not only curtails the formation of new blood vessels but may also directly impede the invasive capabilities of cancer cells, which often exploit similar pathways to facilitate their spread.

These application notes provide a detailed protocol for utilizing a Transwell invasion assay to specifically assess the anti-metastatic effects of this compound on cancer cells.

Data Presentation

The quantitative data obtained from the Transwell invasion assay should be summarized in a clear and structured table for easy comparison between different treatment groups.

Table 1: Effect of this compound on Cancer Cell Invasion

| Treatment Group | Concentration (µM) | Number of Invading Cells (Mean ± SD) | % Invasion Inhibition |

| Vehicle Control (DMSO) | 0 | [Insert Mean ± SD] | 0% |

| This compound | 1 | [Insert Mean ± SD] | [Calculate %] |

| This compound | 5 | [Insert Mean ± SD] | [Calculate %] |

| This compound | 10 | [Insert Mean ± SD] | [Calculate %] |

| Positive Control (e.g., Batimastat) | [Insert Conc.] | [Insert Mean ± SD] | [Calculate %] |

% Invasion Inhibition is calculated relative to the vehicle control.

Experimental Protocols

This section provides a detailed methodology for conducting a Transwell invasion assay to evaluate the anti-metastatic effects of this compound.

Materials

-

24-well Transwell® inserts (8.0 µm pore size)

-

Matrigel® Basement Membrane Matrix

-

Selected cancer cell line (e.g., HT-1080 human fibrosarcoma, MDA-MB-231 human breast cancer)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

-

Serum-free cell culture medium

-

This compound (dissolved in DMSO)

-

Vehicle control (DMSO)

-

Positive control for invasion inhibition (e.g., a broad-spectrum matrix metalloproteinase inhibitor like Batimastat)

-

Phosphate-Buffered Saline (PBS)

-

Methanol (for fixation)

-

Crystal Violet staining solution (0.5% in 25% methanol) or other suitable cell stain

-

Cotton swabs

-

Inverted microscope

-

Image analysis software (e.g., ImageJ)

Methods

1. Preparation of Matrigel-Coated Transwell Inserts

-

Thaw Matrigel® on ice overnight in a 4°C refrigerator.

-

Dilute the Matrigel® with cold, serum-free cell culture medium to a final concentration of 1 mg/mL.[4] The exact dilution factor will depend on the protein concentration of the Matrigel® lot.

-

Carefully add 50-100 µL of the diluted Matrigel® solution to the upper chamber of each Transwell® insert, ensuring the entire surface of the membrane is covered.

-

Incubate the coated inserts at 37°C for at least 4-6 hours to allow the Matrigel® to solidify.

2. Cell Culture and Preparation

-

Culture the selected cancer cell line in appropriate complete medium until they reach 70-80% confluency.

-

Harvest the cells using trypsin-EDTA and resuspend them in serum-free medium.

-

Perform a cell count and determine cell viability using a hemocytometer and trypan blue exclusion.

-

Centrifuge the cell suspension and resuspend the cell pellet in serum-free medium to a final concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

3. Transwell Invasion Assay Procedure

-

Rehydrate the Matrigel-coated inserts by adding 100 µL of serum-free medium to the upper chamber and 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.[11] Incubate at 37°C for 1-2 hours.

-

After rehydration, carefully remove the medium from the upper chamber.

-

Add 200 µL of the cell suspension (containing the desired number of cells) to the upper chamber of each insert.

-

Add this compound at various concentrations (e.g., 1, 5, 10 µM) or the vehicle control (DMSO) to the cell suspension in the upper chamber. Include a positive control for invasion inhibition if desired.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-48 hours. The incubation time should be optimized for the specific cell line being used.[6]

4. Staining and Quantification of Invading Cells

-

After incubation, carefully remove the inserts from the wells.

-

Using a cotton swab, gently remove the non-invading cells from the upper surface of the membrane.[11]

-

Fix the invading cells on the lower surface of the membrane by immersing the inserts in methanol for 10-20 minutes at room temperature.

-

Allow the inserts to air dry.

-

Stain the invading cells by immersing the inserts in a Crystal Violet solution for 15-30 minutes.[11]

-

Gently wash the inserts with water to remove excess stain and allow them to air dry completely.

-

Using an inverted microscope, count the number of stained, invading cells on the lower surface of the membrane. To ensure representative data, count the cells in at least five random fields of view for each membrane and calculate the average.

-